1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C6H2BrF3O2. This compound is characterized by the presence of a bromine atom attached to a furan ring, along with a trifluoromethyl group attached to an ethanone moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone typically involves the bromination of furan derivatives followed by the introduction of the trifluoromethyl group. One common method involves the bromination of 2-furylmethanol to obtain 5-bromo-2-furylmethanol, which is then oxidized to 5-bromo-2-furaldehyde. The final step involves the reaction of 5-bromo-2-furaldehyde with trifluoroacetic anhydride to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 results in alcohols .
Scientific Research Applications
1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its ability to interact with biological molecules makes it useful in understanding enzyme-substrate interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific diseases. Its structural features allow for the design of molecules with improved pharmacokinetic properties.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific target and context. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets .
Comparison with Similar Compounds
1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(5-Bromofuran-2-yl)ethanone: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity. It is less lipophilic and may have different biological activity.
2-Bromo-1-(5-bromofuran-2-yl)ethanone: This compound has an additional bromine atom, which can lead to different substitution patterns and reactivity in chemical reactions.
1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanol:
The uniqueness of this compound lies in its combination of a brominated furan ring with a trifluoromethyl group, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromofuran-2-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYWTEKPYGTAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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